molecular formula C17H18N2O3 B5603064 2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide

2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide

Cat. No.: B5603064
M. Wt: 298.34 g/mol
InChI Key: YMDRUMRVOULUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,3-Dimethylphenoxy)acetamido]benzamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide is 298.13174244 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism and Solvent Effects

A study conducted by Mudalip et al. (2018) focused on the effects of solvents on polymorphism and shape of mefenamic acid crystals, a compound structurally related to "2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide". The research found that different solvents can significantly affect the polymorphic form and shape of these crystals, indicating the critical role of solvent choice in the crystallization process of pharmaceutical compounds (Mudalip et al., 2018).

Hyperbranched Aromatic Polyimides

Yamanaka et al. (2000) explored the synthesis and properties of hyperbranched aromatic polyimides using a precursor derived from 3,5-dimethoxyphenol. This study contributes to the understanding of how structural variations in monomers influence the characteristics of polyimides, which are critical for their application in advanced materials and electronics (Yamanaka, Jikei, & Kakimoto, 2000).

Anticonvulsant Screening

Research by Afolabi and Okolie (2013) evaluated the anticonvulsant activities of compounds related to "2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide". Their findings suggest that structural analogs have potential therapeutic applications in epilepsy treatment, highlighting the importance of structural modification in drug development (Afolabi & Okolie, 2013).

Anti-Inflammatory Agents

Messaoud et al. (2014) reported on the synthesis of novel benzoxazolinonylcarboxamides as potential anti-inflammatory agents, starting from 2-amino-4,6-dimethylpyridine. This work illustrates the ongoing search for new anti-inflammatory compounds and the role of chemical synthesis in their discovery (Messaoud et al., 2014).

Antibacterial and Antitubercular Agents

Nimbalkar et al. (2018) developed novel benzamide derivatives with potential antibacterial and antitubercular activities. Their research emphasizes the importance of structural innovation in combating infectious diseases and the potential of benzamide derivatives as therapeutic agents (Nimbalkar et al., 2018).

Safety and Hazards

Sigma-Aldrich provides “2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide” as-is and makes no representation or warranty whatsoever with respect to this product . All sales are final .

Properties

IUPAC Name

2-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-6-5-9-15(12(11)2)22-10-16(20)19-14-8-4-3-7-13(14)17(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDRUMRVOULUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.